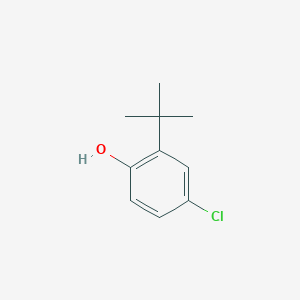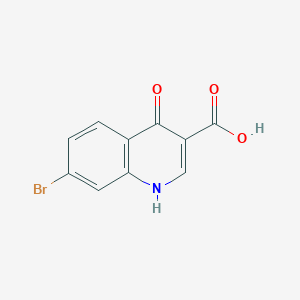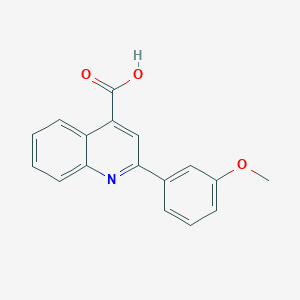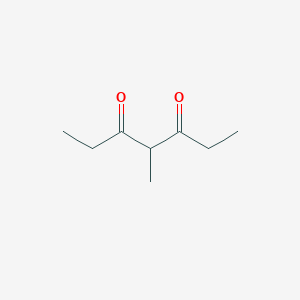![molecular formula C10H6Cl8 B190028 (1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene CAS No. 142433-24-7](/img/structure/B190028.png)
(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-Octachlorotricyclo[5.2.1.02,6]dec-8-ene, commonly known as endosulfan, is a highly toxic chlorinated hydrocarbon insecticide and acaricide. It was widely used in agriculture for pest control until it was banned in many countries due to its harmful effects on human health and the environment.
Mécanisme D'action
Endosulfan acts as a potent inhibitor of the gamma-aminobutyric acid (GABA) receptor, which is a key neurotransmitter in the central nervous system. It binds to the receptor and prevents the uptake of GABA, leading to an increase in neural activity and ultimately causing seizures and other neurological effects.
Biochemical and Physiological Effects:
Endosulfan has been shown to have a wide range of biochemical and physiological effects in animals and humans. It can cause oxidative stress, disrupt hormonal balance, and damage DNA. It has also been linked to immune system dysfunction and altered metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Endosulfan is commonly used as a reference compound in toxicological studies due to its well-established toxicity and mechanism of action. However, its high toxicity and persistence in the environment make it difficult to work with in the laboratory. Careful handling and disposal procedures are required to minimize exposure and environmental contamination.
Orientations Futures
Future research on endosulfan should focus on developing safer and more effective alternatives for pest control. This could include the development of new pesticides that are less toxic and more environmentally friendly, as well as the use of integrated pest management strategies that rely on a combination of methods to control pests. Additionally, further studies are needed to better understand the long-term effects of endosulfan exposure on human health and the environment, and to develop effective remediation strategies for contaminated sites.
Méthodes De Synthèse
Endosulfan is synthesized by the chlorination of hexachlorocyclopentadiene, which is obtained from cyclopentadiene. The reaction is carried out in the presence of a catalyst such as aluminum chloride or iron(III) chloride.
Applications De Recherche Scientifique
Endosulfan has been extensively studied for its toxicological properties and environmental impact. It has been shown to have adverse effects on human health, including neurotoxicity, reproductive and developmental toxicity, and carcinogenicity. Endosulfan has also been found to be highly persistent in the environment, leading to contamination of soil, water, and air.
Propriétés
IUPAC Name |
(1S,2R,3S,4S,6R,7R)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2-,3+,4-,5-,8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWJNBZANLAXMG-HEVSPMQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]1Cl)Cl)[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

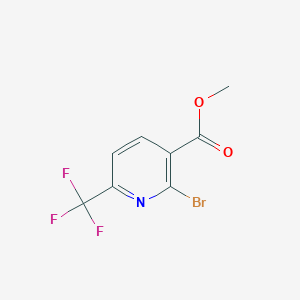

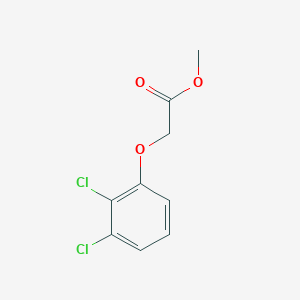
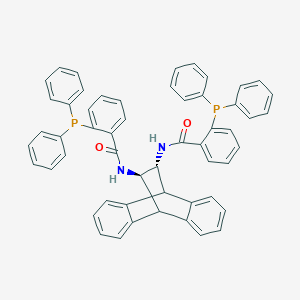
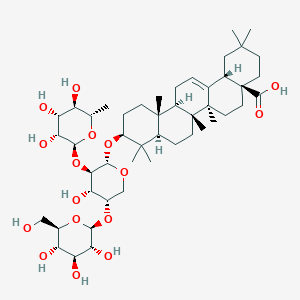
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)
![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)


